molecular formula C8H10ClN3 B6225661 5-[(methylamino)methyl]pyridine-2-carbonitrile hydrochloride CAS No. 2770359-03-8

5-[(methylamino)methyl]pyridine-2-carbonitrile hydrochloride

Cat. No.: B6225661
CAS No.: 2770359-03-8
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a methylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(methylamino)methyl]pyridine-2-carbonitrile hydrochloride typically involves the reaction of 5-chloromethylpyridine-2-carbonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(methylamino)methyl]pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Shares a similar pyridine ring structure but lacks the carbonitrile group.

    5-Amino-2-methoxypyridine: Contains an amino group and a methoxy group on the pyridine ring.

    2-(Methylamino)pyridine: Similar in structure but with different substitution patterns.

Uniqueness

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride is unique due to the presence of both the methylamino and carbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

2770359-03-8

Molecular Formula

C8H10ClN3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.